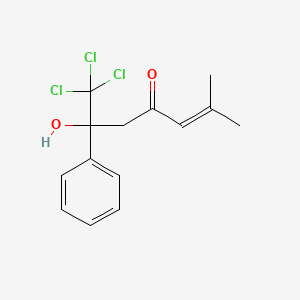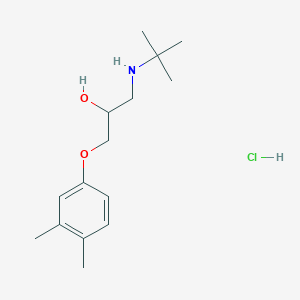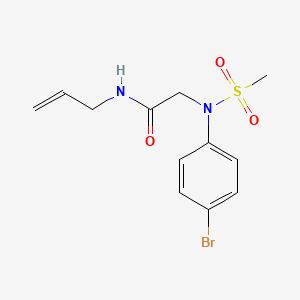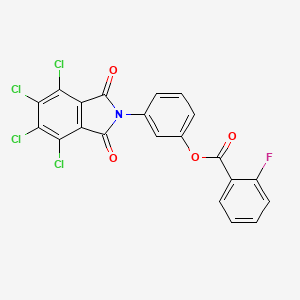![molecular formula C20H22BrNO4 B5211140 methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate, commonly known as BMN-190, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMN-190 belongs to the class of compounds known as histone deacetylase inhibitors (HDACIs) and has been shown to have promising results in various pre-clinical studies.
Wirkmechanismus
BMN-190 works by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and HDAC inhibitors such as BMN-190 can alter the expression of genes involved in various cellular processes such as cell cycle, apoptosis, and inflammation. BMN-190 has also been shown to inhibit the activity of other non-histone proteins such as heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects
BMN-190 has been shown to have various biochemical and physiological effects such as induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis. BMN-190 has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in inflammatory diseases. In neurodegenerative disorders, BMN-190 has been shown to reduce neuronal cell death and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMN-190 is its potent HDAC inhibitory activity, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of BMN-190 is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Another limitation of BMN-190 is its potential toxicity, which needs to be carefully evaluated in pre-clinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research on BMN-190. One of the directions is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the evaluation of its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies are needed to evaluate its safety and toxicity in pre-clinical and clinical studies. Finally, the identification of novel HDAC inhibitors with improved potency and selectivity can also be a future direction for the research on BMN-190.
Conclusion
In conclusion, BMN-190 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMN-190 works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. BMN-190 has been shown to have promising results in various pre-clinical studies in cancer, neurodegenerative disorders, and inflammatory diseases. However, further studies are needed to evaluate its safety and toxicity in pre-clinical and clinical studies, and to identify novel HDAC inhibitors with improved potency and selectivity.
Synthesemethoden
The synthesis of BMN-190 involves the reaction of 6-bromo-2-methoxynaphthalene with piperidine-4-carboxylic acid, followed by acetylation with acetic anhydride and methylation with methyl iodide. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
BMN-190 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, BMN-190 has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer cell lines and animal models. In neurodegenerative disorders such as Huntington's disease, BMN-190 has been shown to improve motor function and reduce neuronal cell death. In inflammatory diseases such as rheumatoid arthritis, BMN-190 has been shown to reduce inflammation and joint destruction.
Eigenschaften
IUPAC Name |
methyl 1-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4/c1-25-18-6-3-14-11-15(21)4-5-16(14)17(18)12-19(23)22-9-7-13(8-10-22)20(24)26-2/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNVKHBDMULYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)N3CCC(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5211071.png)
![N-{1-benzoyl-3-[4-(benzoylamino)phenyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5211088.png)

![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5211116.png)

![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)

![1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)